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molecular formula C24H25N3O B8308717 1-Benzhydryl-3-benzylaminoazetidine-3-carboxylic acid amide CAS No. 686344-58-1

1-Benzhydryl-3-benzylaminoazetidine-3-carboxylic acid amide

Cat. No. B8308717
M. Wt: 371.5 g/mol
InChI Key: VZANCZBRUWQIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329658B2

Procedure details

To a solution of 1-benzhydryl-3-benzylaminoazetidine-3-carboxylic acid amide (I-2A-1d; 1.83 g, 4.80 mmol) in methanol/methylene chloride was added excess 1 M HCl in diethyl ether (3.5 ml). After stirring for 10 minutes, the solvent was removed, in vacuo, and the resultant hydrochloride salt dissolved in 10:1 methanol/water (55 ml). After the addition of 20% Pd(OH)2 on carbon (50% water; 0.37 g), the mixture was placed on a Parr®) shaker and then reduced (50 psi H2) at room temperature for 23 hours. The reaction was diluted with methanol (50 ml), filtered through a 0.45 μM disk, and the disk rinsed with methanol (2×100 ml). The combined methanolic solutions were concentrated, in vacuo, and then triturated from diethyl ether to afford I-3A-6a (262 mg, 85%) as a tan solid: +APcI MS (M+1) 115.8; 1H NMR (400 MHz, CD3OD) δ 4.58 (d, J=13.3 Hz, 2H), 4.47 (d, J=13.3 Hz, 2H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][C:16]([NH:21]CC2C=CC=CC=2)([C:18]([NH2:20])=[O:19])[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[ClH:29]>CO.C(Cl)Cl.C(OCC)C>[ClH:29].[NH2:21][C:16]1([C:18]([NH2:20])=[O:19])[CH2:17][NH:14][CH2:15]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(C(=O)N)NCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed, in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resultant hydrochloride salt dissolved in 10:1 methanol/water (55 ml)
ADDITION
Type
ADDITION
Details
After the addition of 20% Pd(OH)2 on carbon (50% water; 0.37 g)
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 23 hours
Duration
23 h
ADDITION
Type
ADDITION
Details
The reaction was diluted with methanol (50 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a 0.45 μM disk
WASH
Type
WASH
Details
the disk rinsed with methanol (2×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined methanolic solutions were concentrated, in vacuo
CUSTOM
Type
CUSTOM
Details
triturated from diethyl ether
CUSTOM
Type
CUSTOM
Details
to afford I-3A-6a (262 mg, 85%) as a tan solid

Outcomes

Product
Details
Reaction Time
10 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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